molecular formula C21H20BrNO3 B2502500 1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-45-7

1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2502500
CAS No.: 1797858-45-7
M. Wt: 414.299
InChI Key: NFCFCZLVATXOMN-UHFFFAOYSA-N
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Description

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spiro structure, incorporating both benzofuran and piperidine moieties

Preparation Methods

The synthesis of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS).

    Spirocyclization: The final step involves the formation of the spiro structure, which can be achieved through intramolecular cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.

Chemical Reactions Analysis

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The unique spiro structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate this compound for its potential biological activities, such as anti-tumor or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and piperidine moieties can interact with different binding sites, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can be compared with other spiro compounds, such as:

    Spirooxindoles: Known for their biological activities, including anti-cancer properties.

    Spirocyclic Lactams: Studied for their potential as antibiotics and enzyme inhibitors.

The uniqueness of 1’-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one lies in its specific combination of benzofuran and piperidine moieties, which confer distinct chemical and biological properties.

Biological Activity

1'-[3-(2-bromophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique spiro structure, which is known to influence its pharmacological properties. In this article, we will explore the biological activity, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN2O2C_{20}H_{20}BrN_{2}O_{2} with a molecular weight of approximately 396.29 g/mol. The presence of the bromophenyl group and the spiro configuration are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies have shown that compounds with similar structures may inhibit cancer cell proliferation. The spiro structure has been associated with enhanced cytotoxicity against various tumor cell lines.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives of benzofuran compounds have been reported to exhibit neuroprotective properties, suggesting potential applications in neurodegenerative disorders.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors in the nervous system, potentially enhancing cognitive functions or providing neuroprotection.
  • Oxidative Stress Reduction : Some studies suggest that benzofuran derivatives can reduce oxidative stress, contributing to their protective effects in various biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity :
    • A study on similar benzofuran derivatives demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range).
    • Another investigation highlighted the ability of these compounds to induce apoptosis in colorectal cancer cells.
  • Anti-inflammatory Activity :
    • Research has indicated that related compounds can significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism for their anti-inflammatory effects.
  • Neuroprotective Effects :
    • A case study involving a benzofuran derivative showed promise in protecting neuronal cells from oxidative damage, indicating potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines[Study 1]
Anti-inflammatoryReduction in cytokine levels[Study 2]
NeuroprotectiveProtection against oxidative stress[Study 3]

Properties

IUPAC Name

1'-[3-(2-bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c22-18-9-4-1-6-15(18)10-11-19(24)23-13-5-12-21(14-23)17-8-3-2-7-16(17)20(25)26-21/h1-4,6-9H,5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCFCZLVATXOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCC3=CC=CC=C3Br)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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